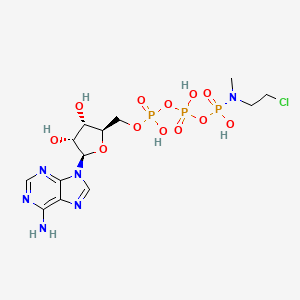
Adenosine triphosphate gamma-(N-(2-chloroethyl)-N-methyl)amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine triphosphate gamma-(N-(2-chloroethyl)-N-methyl)amide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, hydroxyl, and phosphoryl groups. Its unique configuration and reactivity make it a valuable subject of study in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of Adenosine triphosphate gamma-(N-(2-chloroethyl)-N-methyl)amide involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the oxolan ring, followed by the introduction of the purine base and the subsequent addition of phosphoryl groups. Industrial production methods often involve the use of advanced techniques such as chromatography and crystallization to ensure the purity and yield of the final product.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
Adenosine triphosphate gamma-(N-(2-chloroethyl)-N-methyl)amide has a wide range of applications in scientific research. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies. In biology, it serves as a probe for investigating cellular processes and enzyme activities. In medicine, this compound is explored for its potential therapeutic effects, particularly in the treatment of certain diseases. Industrially, it is utilized in the production of pharmaceuticals and other high-value chemicals.
Wirkmechanismus
The mechanism of action of Adenosine triphosphate gamma-(N-(2-chloroethyl)-N-methyl)amide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The precise molecular targets and pathways involved depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, Adenosine triphosphate gamma-(N-(2-chloroethyl)-N-methyl)amide stands out due to its unique combination of functional groups and structural features. Similar compounds include other nucleoside analogs and phosphorylated derivatives, which share some structural similarities but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its diverse applications in scientific research.
Eigenschaften
CAS-Nummer |
90906-29-9 |
|---|---|
Molekularformel |
C13H22ClN6O12P3 |
Molekulargewicht |
582.72 g/mol |
IUPAC-Name |
[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-N-(2-chloroethyl)-N-methylphosphonamidic acid |
InChI |
InChI=1S/C13H22ClN6O12P3/c1-19(3-2-14)33(23,24)31-35(27,28)32-34(25,26)29-4-7-9(21)10(22)13(30-7)20-6-18-8-11(15)16-5-17-12(8)20/h5-7,9-10,13,21-22H,2-4H2,1H3,(H,23,24)(H,25,26)(H,27,28)(H2,15,16,17)/t7-,9-,10-,13-/m1/s1 |
InChI-Schlüssel |
AKGHJVKNYSFKIC-QYVSTXNMSA-N |
SMILES |
CN(CCCl)P(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Isomerische SMILES |
CN(CCCl)P(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Kanonische SMILES |
CN(CCCl)P(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Synonyme |
adenosine triphosphate gamma-(N-(2-chloroethyl)-N-methyl)amide ATP gamma-(N-(2-chloroethyl)-N-methyl)amide CMA-ATP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















